molecular formula C23H25ClN2O3 B1484532 Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate CAS No. 2203015-46-5

Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate

Cat. No.: B1484532
CAS No.: 2203015-46-5
M. Wt: 412.9 g/mol
InChI Key: TUAVHLMGSWVCCW-IBGZPJMESA-N
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Description

Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate is a synthetic compound that has been the subject of various scientific studies due to its unique chemical structure and potential applications across multiple fields including chemistry, biology, medicine, and industry. This compound is notable for its complex structure, featuring a combination of isoquinoline and pyrrolidine rings, which confer specific chemical properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate typically involves multi-step organic synthesis. Key steps include the formation of the pyrrolidine ring, the incorporation of the 4-chlorophenyl group, and the final coupling with the isoquinoline carboxylate moiety. Specific reaction conditions often involve the use of strong bases or acids, protective groups to control reactivity, and purification steps such as chromatography.

Industrial Production Methods: Industrial-scale production of this compound would likely utilize scalable synthetic methods, emphasizing cost-effectiveness, yield optimization, and minimal environmental impact. Common strategies may include the use of batch or continuous-flow reactors, catalysis to increase reaction efficiency, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, substitution, and addition reactions. Each type of reaction can be exploited to modify its structure or functional groups for specific applications.

Common Reagents and Conditions

  • Oxidation: Typically carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Commonly performed with reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Often involves reagents such as nucleophiles (e.g., thiols, amines) under basic conditions.

  • Addition: Frequently requires catalysts or specific solvents to facilitate the reaction.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: This compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules for various applications.

Biology: In biological research, it can be used to study enzyme interactions, receptor binding, and other biochemical processes.

Medicine: Potential medicinal applications include drug development, where its unique structure might be tailored to enhance therapeutic effects or reduce side effects.

Industry: In industrial settings, it may be used as an intermediate in the synthesis of specialty chemicals, polymers, or other advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The structural components of the compound allow it to fit into binding sites and modulate the activity of biological molecules. The 4-chlorophenyl group, for instance, might enhance binding affinity through hydrophobic interactions or π-stacking with aromatic amino acids.

Comparison with Similar Compounds

Compared to similar compounds, Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate exhibits unique features such as a specific arrangement of functional groups that confer particular reactivity patterns and biological activity. Other similar compounds include derivatives of isoquinoline or pyrrolidine with different substituents, which can be compared based on their synthesis routes, reactivity, and applications.

By diving into this detail, you’ll be able to appreciate the multifaceted nature of this compound and its importance in various scientific and industrial contexts. Fascinating stuff!

Properties

IUPAC Name

methyl 2-[2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidin-2-yl]ethyl]-3,4-dihydro-1H-isoquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3/c1-29-23(28)20-4-2-3-16-11-13-25(15-21(16)20)14-12-19-9-10-22(27)26(19)18-7-5-17(24)6-8-18/h2-8,19H,9-15H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAVHLMGSWVCCW-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CN(CC2)CCC3CCC(=O)N3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC2=C1CN(CC2)CC[C@@H]3CCC(=O)N3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate
Reactant of Route 4
Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate
Reactant of Route 6
Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate

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